Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

N-Methoxy-N-methyl-2-furancarboxamide structure
95091-92-2 structure
Product Name:N-Methoxy-N-methyl-2-furancarboxamide
Numero CAS:95091-92-2
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793
Update Time:2025-10-29

N-Methoxy-N-methyl-2-furancarboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Furancarboxamide,N-methoxy-N-methyl-
    • N-Methoxy-N-methyl-2-furancarboxamide
    • N-METHOXY-N-METHYL-2-FURAMIDE
    • N-methoxy-N-methyl-2-pyrrolecarboxamide
    • N-methoxy-N-methylfuran-2-carboxamide
    • N-methoxy-N-methyl-furan-2-carboxamide
    • ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • AB30437
    • AB1008188
    • X5411
    • M1476
    • A845179
    • N-Methoxy-N-methyl-2-furancarboxamide (ACI)
    • MFCD06804576
    • CS-0061702
    • 95091-92-2
    • AS-63227
    • W16960
    • SCHEMBL2306849
    • AKOS007929995
    • EN300-218835
    • DTXSID90445289
    • SY054071
    • MDL: MFCD06804576
    • Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
    • Chiave InChI: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • Sorrisi: O=C(N(C)OC)C1=CC=CO1

Proprietà calcolate

  • Massa esatta: 155.05800
  • Massa monoisotopica: 155.058243149g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 42.7
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.159
  • Punto di ebollizione: 264.216°C at 760 mmHg
  • Punto di infiammabilità: 113.594°C
  • Indice di rifrazione: 1.49
  • PSA: 42.68000
  • LogP: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide Informazioni sulla sicurezza

  • Condizioni di conservazione:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide Dati doganali

  • CODICE SA:2932190090
  • Dati doganali:

    Codice doganale cinese:

    2932190090

    Panoramica:

    2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

N-Methoxy-N-methyl-2-furancarboxamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N862432-1g
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 ≥98%(GC)
1g
521.10 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1476-1G
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 >98.0%(GC)
1g
¥525.00 2024-04-15
Chemenu
CM196148-5g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 95%
5g
$414 2021-08-05
TRC
M219858-50mg
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2
50mg
$ 50.00 2022-06-04
TRC
M219858-100mg
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2
100mg
$ 65.00 2022-06-04
TRC
M219858-500mg
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2
500mg
$ 160.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159184-1G
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 >98.0%(GC)
1g
¥294.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159184-250mg
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 >98.0%(GC)
250mg
¥99.90 2023-09-01
Alichem
A159003126-5g
N-Methoxy-N-methylfuran-2-carboxamide
95091-92-2 95%
5g
$465.15 2023-08-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-1g
N-Methoxy-N-methyl-furan-2-carboxamide
95091-92-2 96%
1g
1339.91CNY 2021-05-08

N-Methoxy-N-methyl-2-furancarboxamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Riferimento
Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl
Shimizu, Takeshi; Osako, Katsuhisa; Nakata, Tadashi, Tetrahedron Letters, 1997, 38(15), 2685-2688

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
Riferimento
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Riferimento
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  0.5 - 3 h, 0 °C
Riferimento
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M
Shi, Min; Ye, Ning; Chen, Wei; Wang, Hui; Cheung, Chiming ; et al, Organic Process Research & Development, 2020, 24(8), 1543-1548

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Riferimento
A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds
Firth, James D.; Craven, Philip G. E.; Lilburn, Matthew; Pahl, Axel; Marsden, Stephen P.; et al, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Triethylamine ;  rt; 1 h, rt
Riferimento
A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids
Kim, Joong-Gon; Jang, Doo Ok, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -20 °C → 18 °C; 10 min, 18 °C
Riferimento
Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation
Muir, Calum W.; Kennedy, Alan R.; Redmond, Joanna M.; Watson, Allan J. B., Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Riferimento
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Wang, Ke-Hu; Huang, Danfeng; Xu, Changming; Su, Yingpeng; et al, Synthesis, 2014, 46(3), 320-330

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Zhang, Weiming; Huang, Danfeng; Xu, Changming; Wang, Haifeng; et al, Organic Letters, 2009, 11(19), 4474-4477

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane
Riferimento
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues
Peixoto, Philippe Alexandre; Boulange, Agathe; Leleu, Stephane; Franck, Xavier, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Riferimento
Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines
Shigeno, Masanori ; Iseya, Yuto; Kume, Ryotaro; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Letters, 2022, 24(39), 7227-7231

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
Riferimento
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
Riferimento
A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins
Jammula, Subba Rao; Anna, Venkateswara Rao; Tatina, Sudhakar; Krishna, Thalishetti; Sreenivas, B. Yogi; et al, Tetrahedron Letters, 2016, 57(35), 3924-3928

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water
Pace, Vittorio; Castoldi, Laura; Alcantara, Andres R.; Holzer, Wolfgang, RSC Advances, 2013, 3(26), 10158-10162

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Chloroform ;  rt → 0 °C
1.2 Reagents: Pyridine ;  0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Riferimento
Method of making 2-furyl alkyl ketones
, United States, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
Riferimento
Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis
Luo, Wenkun ; Jiang, Kai; Li, Yingwei ; Jiang, Huanfeng ; Yin, Biaolin, Organic Letters, 2020, 22(5), 2093-2098

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes
Zou, Suchen; Gao, Bao; Huang, Yao; Zhang, Tianze; Huang, Hanmin, Organic Letters, 2019, 21(16), 6333-6336

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ;  22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, 22 °C
Riferimento
Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents
Friel, Donna K.; Snapper, Marc L.; Hoveyda, Amir H., Journal of the American Chemical Society, 2008, 130(30), 9942-9951

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

N-Methoxy-N-methyl-2-furancarboxamide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
Numero d'ordine:A845179
Stato delle scorte:in Stock
Quantità:1g/5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:05
Prezzo ($):173.0/693.0/2770.0
Email:sales@amadischem.com

N-Methoxy-N-methyl-2-furancarboxamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
A845179
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):173.0/693.0/2770.0
Email